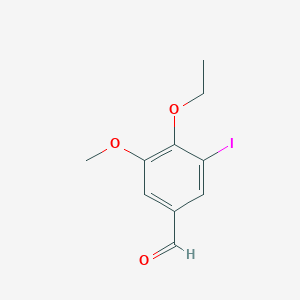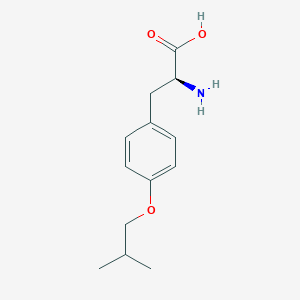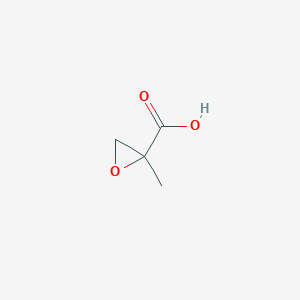
1-Chloro-3-(2-nitrophenyl)propan-2-one
Descripción general
Descripción
“1-Chloro-3-(2-nitrophenyl)propan-2-one” is a synthetic organic compound that belongs to a class of compounds known as nitroalkenes. It has a molecular formula of C9H8ClNO3 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(2-nitrophenyl)propan-2-one” is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a phenyl ring, which is further attached to a propan-2-one group .Chemical Reactions Analysis
The chemical reactions involving “1-Chloro-3-(2-nitrophenyl)propan-2-one” are likely to be influenced by the presence of the nitro and chloro groups. These groups can participate in various reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-3-(2-nitrophenyl)propan-2-one” is 213.62 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
1-(2-nitrophenyl)propan-2-one serves as a versatile building block in organic synthesis. Researchers utilize it to create structurally diverse compounds, such as chalcones, oxadiazolines, and other heterocyclic derivatives. These derivatives often exhibit interesting biological activities, making them valuable for drug discovery. For instance, the compound can be modified to develop potential anticancer agents or antimicrobial compounds .
Photopharmacology and Light-Responsive Molecules
The nitro group in 1-(2-nitrophenyl)propan-2-one can undergo photochemical reactions upon exposure to specific wavelengths of light. Researchers have exploited this property to design light-responsive molecules. By incorporating this compound into photoswitchable systems, they can control biological processes, drug release, or protein function with high spatial and temporal precision .
Fluorescent Probes and Imaging Agents
Fluorescent derivatives of 1-(2-nitrophenyl)propan-2-one can be synthesized by attaching fluorophores to the nitrophenyl moiety. These probes are useful for visualizing cellular processes, detecting enzyme activity, and studying protein localization. Researchers employ them in fluorescence microscopy, flow cytometry, and live-cell imaging .
Materials Science: Polymer Modification
The reactivity of the carbonyl group in 1-(2-nitrophenyl)propan-2-one allows it to participate in polymerization reactions. Scientists use it as a monomer for copolymerization, leading to functionalized polymers. These modified polymers find applications in drug delivery, coatings, and surface modification .
Analytical Chemistry: Chromatographic Standards
1-(2-nitrophenyl)propan-2-one serves as a reference compound in gas chromatography (GC) and liquid chromatography (LC). Its well-defined retention time and characteristic UV absorption allow researchers to calibrate their instruments and validate analytical methods .
Chemical Education and Demonstrations
In educational settings, this compound can be used for demonstrations. For instance, its reduction to the corresponding alcohol using sodium borohydride showcases a classic organic chemistry reaction. Such practical examples enhance students’ understanding of chemical transformations .
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(2-nitrophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-8(12)5-7-3-1-2-4-9(7)11(13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBOLZDNMKRQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283961 | |
| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-nitrophenyl)propan-2-one | |
CAS RN |
38694-35-8 | |
| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38694-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)
![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)






